3-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide
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Overview
Description
3-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide is a complex organic compound that features a bromine atom, a dimethylpyrimidinyl group, and a sulfamoylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom. This is followed by the formation of the benzamide core through an amide coupling reaction. The dimethylpyrimidinyl group is then introduced via a nucleophilic substitution reaction, and the sulfamoyl group is added through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
3-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a building block in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide
- 3-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide
- 3-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-ethylbenzamide
Uniqueness
The uniqueness of 3-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3S/c1-12-4-5-15(11-18(12)21)19(26)24-16-6-8-17(9-7-16)29(27,28)25-20-22-13(2)10-14(3)23-20/h4-11H,1-3H3,(H,24,26)(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWGRYUKPVIRML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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